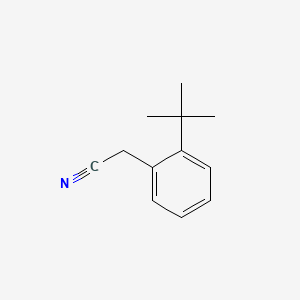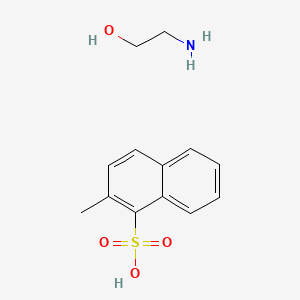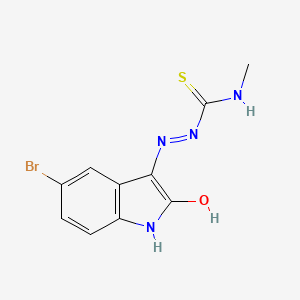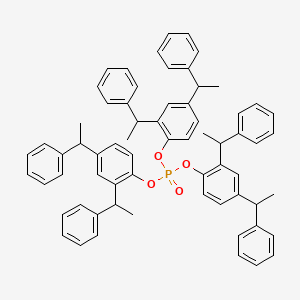
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate is an organophosphorus compound with the molecular formula C66H63O4P. It is known for its use as a flame retardant in various materials, including plastics and textiles. The compound is characterized by its high thermal stability and effectiveness in reducing flammability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-bis(1-phenylethyl)phenyl) phosphate typically involves the reaction of 2,4-bis(1-phenylethyl)phenol with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3C6H5CH2C6H4OH+POCl3→(C6H5CH2C6H4O)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves large-scale reactors and continuous monitoring to ensure the purity and yield of the product. The final product is often purified through recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, leading to the formation of phosphoric acid and the corresponding phenol.
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phosphoric acid and 2,4-bis(1-phenylethyl)phenol.
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
作用机制
The mechanism by which Tris(2,4-bis(1-phenylethyl)phenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also promotes the formation of non-flammable gases, which dilute the concentration of flammable gases in the environment.
相似化合物的比较
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Poly(oxy-1,2-ethanediyl), alpha-phosphono-omega-(2,4,6-tris(1-phenylethyl)phenoxy)-
- Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide
Uniqueness
Tris(2,4-bis(1-phenylethyl)phenyl) phosphate is unique due to its high thermal stability and effectiveness as a flame retardant. Compared to similar compounds, it offers superior performance in reducing flammability and enhancing the fire resistance of materials. Its molecular structure allows for efficient interaction with the polymer matrix, providing better protection against fire hazards.
属性
CAS 编号 |
20812-18-4 |
|---|---|
分子式 |
C66H63O4P |
分子量 |
951.2 g/mol |
IUPAC 名称 |
tris[2,4-bis(1-phenylethyl)phenyl] phosphate |
InChI |
InChI=1S/C66H63O4P/c1-46(52-25-13-7-14-26-52)58-37-40-64(61(43-58)49(4)55-31-19-10-20-32-55)68-71(67,69-65-41-38-59(47(2)53-27-15-8-16-28-53)44-62(65)50(5)56-33-21-11-22-34-56)70-66-42-39-60(48(3)54-29-17-9-18-30-54)45-63(66)51(6)57-35-23-12-24-36-57/h7-51H,1-6H3 |
InChI 键 |
USZKGISFVCMAAL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)OP(=O)(OC3=C(C=C(C=C3)C(C)C4=CC=CC=C4)C(C)C5=CC=CC=C5)OC6=C(C=C(C=C6)C(C)C7=CC=CC=C7)C(C)C8=CC=CC=C8)C(C)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



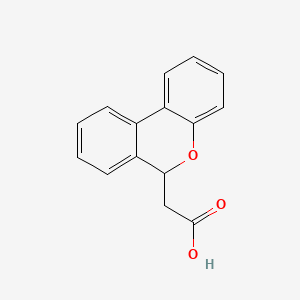
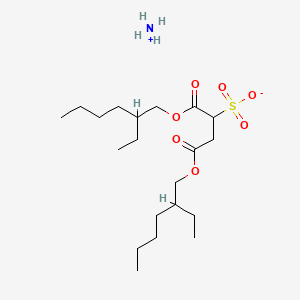
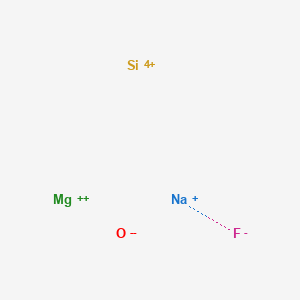

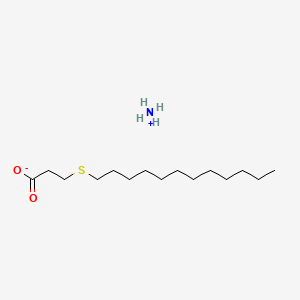
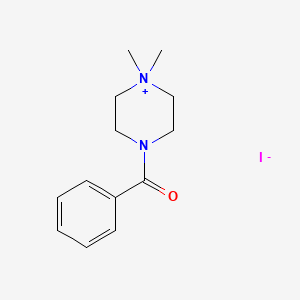
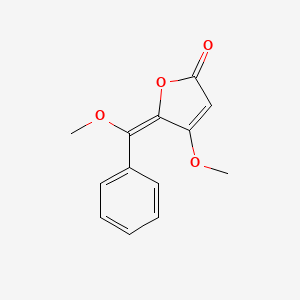
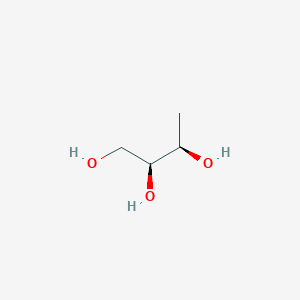
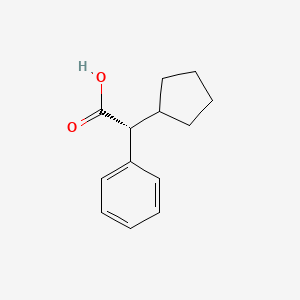
![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
